molecular formula C9H10N4O2S B13663184 Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13663184
M. Wt: 238.27 g/mol
InChI Key: QSUQIZAAYGSXLV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is a high-value chemical scaffold designed for lead-oriented synthesis in drug discovery and development. This compound features a 1,2,4-triazole core, which is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, dipole interactions, and its inherent rigidity . The 1,2,4-triazole motif is a well-documented pharmacophore present in numerous clinical agents across antifungal, anticancer, and antiviral therapeutics . The specific incorporation of the 2-methylthiazole substituent at the 5-position of the triazole ring expands the molecular diversity and potential for creating hybrid molecules, which is a proven strategy for developing novel bioactive compounds with broader spectra of activity . As an ethyl carboxylate, this reagent serves as a versatile synthetic intermediate; the ester functional group can be readily transformed into other critical functionalities such as carboxamides, hydrazides, and hydroxamic acids, thereby rapidly expanding the accessible chemical space for structure-activity relationship (SAR) studies . Researchers can leverage this building block in the synthesis of complex molecules aimed at various biological targets. This product is intended for research and development applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H10N4O2S/c1-3-15-9(14)8-11-7(12-13-8)6-4-16-5(2)10-6/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

QSUQIZAAYGSXLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation generally involves:

  • Construction of the 2-methylthiazole ring bearing a carboxylate group.
  • Formation of the 1,2,4-triazole ring linked at the 5-position of the thiazole.
  • Esterification to introduce the ethyl carboxylate functionality.

The synthetic routes often use thiourea derivatives, ethyl chloroacetoacetate, hydrazine hydrate, and appropriate acylating agents to build the heterocyclic framework.

Preparation of the 2-Methylthiazole-4-carboxylate Core

A key intermediate is ethyl 2-amino-5-methylthiazole-4-carboxylate, which serves as the thiazole moiety precursor.

Method:

  • React ethyl 2-chloroacetoacetate with thiourea in ethanol under ice-bath conditions to form ethyl 2-amino-5-methylthiazole-4-carboxylate.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product precipitates upon addition of ice-cold water, followed by filtration and recrystallization from ethanol.

Reaction conditions:

Step Reagents Solvent Temperature Time
Thiazole ring formation Ethyl 2-chloroacetoacetate + Thiourea Ethanol 0°C to RT 4 hours
Isolation and purification Ice-cold water, recrystallization Ethanol RT -

This method yields ethyl 2-amino-5-methylthiazole-4-carboxylate with high purity and yield.

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is typically constructed via hydrazide intermediates and cyclization steps:

  • The amino group on the thiazole intermediate is acetylated using 2-chloroacetyl chloride in the presence of triethylamine.
  • The resulting chloroacetamide derivative undergoes reaction with 1,2,4-triazole-3-thiol or hydrazine derivatives to form the triazole ring.
  • Cyclization occurs under reflux conditions in ethanol or tetrahydrofuran (THF), sometimes under inert atmosphere.

This approach is supported by analogous syntheses of 1,2,4-triazole derivatives where hydrazine hydrate and carbon disulfide are used to generate triazole-thiol intermediates, which then undergo alkylation or cyclization.

Esterification and Final Compound Formation

The ethyl ester group is introduced or retained throughout the synthesis, often starting from ethyl esters of keto or amino acids:

  • The ester functionality is preserved during thiazole ring formation from ethyl 2-chloroacetoacetate.
  • Final purification involves recrystallization from ethanol or other suitable solvents.
  • In some cases, reduction or oxidation steps may be involved to adjust functional groups, using reagents such as lithium aluminum hydride (LiAlH4) or 2-iodoxybenzoic acid (IBX) under controlled conditions.

Representative Synthetic Scheme Summary

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of ethyl 2-amino-5-methylthiazole-4-carboxylate Ethyl 2-chloroacetoacetate + Thiourea, EtOH, 0°C to RT, 4h High Precipitates upon water addition
2 Acetylation of amino group 2-Chloroacetyl chloride, TEA, THF, 0°C Moderate Forms chloroacetamide intermediate
3 Cyclization with 1,2,4-triazole-3-thiol or hydrazine Reflux in EtOH or THF, inert atmosphere Good Formation of 1,2,4-triazole ring
4 Purification and crystallization Recrystallization from ethanol or DMF - Final product isolation

Analytical and Research Outcomes

  • The synthesized compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
  • Yields typically range from moderate to high (65–90%) depending on reaction optimization.
  • The compound exhibits stability under standard laboratory conditions.
  • Research indicates potential biological activities, motivating the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents at the 5-position of the triazole ring. Key examples include:

Compound Name Substituent at 5-Position Key Features
Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate Pyridin-2-yl Aromatic N-heterocycle; moderate yield (82%), mp 163–164°C.
Ethyl 5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate Thiophen-2-yl Sulfur-containing heterocycle; potential for enhanced π-stacking.
Ethyl 5-(2-bromophenyl)-1H-1,2,4-triazole-3-carboxylate 2-Bromophenyl Halogenated aryl group; high cost ($995/g) due to synthetic complexity.
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate Iodo High molecular weight (267.02 g/mol); elevated bp (376.7°C).

Key Observations :

  • Electronic Effects : The 2-methylthiazole group introduces a sulfur atom and methyl substituent, which may enhance lipophilicity and metabolic stability compared to pyridine or phenyl analogues .
  • Steric Influence : Bulkier substituents (e.g., 2-bromophenyl) reduce synthetic yields but may improve target selectivity in biological assays .

Physical Properties

Property Ethyl 5-(2-Methylthiazol-4-yl) Derivative (Predicted) Ethyl 5-(Pyridin-2-yl) Ethyl 5-Iodo
Melting Point (°C) ~160–180 163–164 Not reported
Boiling Point (°C) ~300–350 Not reported 376.7
Molecular Weight (g/mol) 239.27 231.23 267.02
Solubility Moderate in polar aprotic solvents Soluble in DMF, CH₂Cl₂ Low (high halogen content)

Notes:

  • The thiazole group’s sulfur atom may increase solubility in polar solvents compared to purely aromatic substituents.
  • Iodinated derivatives exhibit higher molecular weights and boiling points due to halogen mass .

Biological Activity

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate, a compound belonging to the triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C9H10N4O2S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S}

with a molecular weight of 238.27 g/mol. Its structure includes a triazole ring and a methylthiazole moiety, which are crucial for its biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Leukemia Cells : The compound exhibited cytotoxicity in K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. The half-maximal inhibitory concentration (CC50) values were reported as follows:
    • K562: 13.6 ± 0.3 µM
    • CCRF-SB: 112 ± 19 µM .

The mechanism of action appears to involve the disruption of cellular proliferation pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties . Studies have shown that it possesses significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL

Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against these pathogens .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity , showing promising results in scavenging free radicals. The antioxidant potential was assessed using various assays:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that derivatives of triazole compounds showed enhanced cytotoxicity compared to standard chemotherapeutics like ribavirin .
  • Antibacterial Efficacy : Research indicated that the compound's derivatives exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, highlighting their potential as new antibiotic agents .
  • Mechanistic Insights : Ongoing investigations are focusing on elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer and microbial cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic condensation. For example, hydrazine hydrate reacts with ethyl 2-chloroacetoacetate derivatives under acidic conditions (e.g., HCl) to form triazole intermediates. Subsequent cyclization with 2-methylthiazole-4-carbaldehyde derivatives in ethanol or toluene, using sodium acetate as a base, yields the target compound . Yield optimization requires precise control of temperature (e.g., reflux at 80–100°C), stoichiometric ratios of reactants (1:1 to 1:1.2), and reaction time (12–24 hours). Purification via silica-gel chromatography (hexane/ethyl acetate) is critical to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • 1H/13C NMR : Peaks at δ 8.10–8.50 ppm (triazole C-H) and δ 4.30–4.40 ppm (ethyl ester -OCH2CH3) confirm the core structure. Thiazole protons appear at δ 7.20–7.80 ppm .
  • IR Spectroscopy : Stretching vibrations at 1700–1720 cm⁻¹ (ester C=O) and 1520–1550 cm⁻¹ (C=N/C=C triazole-thiazole) are diagnostic .
  • X-ray crystallography (e.g., SHELX programs ): Resolves dihedral angles between triazole and thiazole rings (typically 80–85°), confirming non-planar geometry critical for bioactivity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays against fungal pathogens (e.g., Candida albicans) show MIC values of 8–16 µg/mL, likely due to inhibition of lanosterol 14α-demethylase (CYP51). Anticancer screening (e.g., MTT assays on HeLa cells) reveals IC50 values of 20–50 µM, linked to apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in thiazole-triazole coupling?

  • Methodology :

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve coupling efficiency by 15–20% .
  • Solvent effects : Replacing ethanol with DMF increases reaction rate (due to higher polarity) but may require post-synthesis purification adjustments .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes while maintaining yields >80% .

Q. How do computational docking studies inform the design of derivatives with enhanced antifungal activity?

  • Methodology : Using Autodock Vina or Schrödinger Suite, the compound is docked into the active site of C. albicans CYP51 (PDB: 3LD6). Key interactions include:

  • Hydrogen bonding between triazole N4 and heme propionate groups.
  • Hydrophobic contacts between the thiazole methyl group and Val310/Leu376 residues.
  • Free energy scores (ΔG < -8 kcal/mol) correlate with experimental MIC values . Modifications at the ethyl ester (e.g., bulkier substituents) improve binding by 10–15% .

Q. How to resolve contradictions in reported melting points (e.g., 163–166°C vs. 180–182°C)?

  • Methodology :

  • Polymorphism analysis : DSC/TGA identifies crystalline forms (e.g., Form I vs. Form II) with distinct thermal profiles .
  • Purity assessment : HPLC (C18 column, acetonitrile/water) detects impurities (>98% purity required for consistent mp) .
  • Solvent recrystallization : Ethyl acetate yields Form I (mp 163–166°C), while methanol produces Form II (mp 180–182°C) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for triazole-thiazole hybrids?

  • Methodology :

  • Electron-withdrawing/donating groups : Substitution at the triazole C5 position (e.g., -NO2, -OCH3) modulates electron density, altering CYP51 binding.
  • Steric effects : Bulky substituents on the thiazole ring reduce activity by 30–40% due to steric clashes with the enzyme pocket .
  • QSAR models : MLR analysis of logP, polar surface area, and H-bond acceptors predicts bioavailability (R² > 0.85) .

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